4-Ethyl-2,2-dimethylheptane

Description

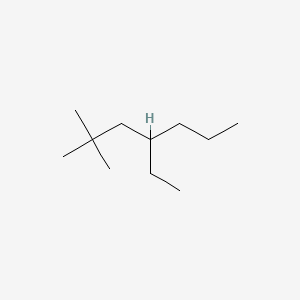

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-46-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,2-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

BJOUMNMMNSZESV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethyl-2,2-dimethylheptane chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,2-dimethylheptane

Abstract

As a highly branched aliphatic hydrocarbon, this compound (C₁₁H₂₄) serves as a noteworthy subject for detailed physicochemical and spectroscopic analysis. This guide provides a comprehensive examination of its molecular structure, core chemical properties, predicted spectroscopic behavior, and typical reactivity. It is intended for researchers and professionals in organic chemistry and drug development who require a foundational understanding of non-polar, saturated systems. This document elucidates the causal relationships between the molecule's specific structural features—such as its quaternary carbon and chiral center—and its observable properties, offering field-proven insights into its synthesis, analysis, and handling.

Molecular Structure and Physicochemical Identity

This compound is a saturated alkane, an isomer of undecane. Its structure is characterized by a seven-carbon heptane backbone, substituted with two methyl groups at position 2 and an ethyl group at position 4. This arrangement results in a sterically hindered and chemically stable molecule.

A key structural feature is the presence of a chiral center at the C4 carbon, meaning this compound can exist as two distinct enantiomers: (R)-4-ethyl-2,2-dimethylheptane and (S)-4-ethyl-2,2-dimethylheptane.[1] This chirality is crucial in fields like asymmetric synthesis and stereoselective reactions, although the compound is often handled as a racemic mixture. The molecule also contains a quaternary carbon at the C2 position, which significantly influences its thermal stability and fragmentation patterns in mass spectrometry.

Core Identifiers

Precise identification is critical for regulatory compliance and scientific communication. The primary identifiers for this compound are consolidated below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 62016-46-0 | [2][3] |

| Molecular Formula | C₁₁H₂₄ | [2][3][4] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| Canonical SMILES | CCCC(CC)CC(C)(C)C | [3] |

| InChIKey | BJOUMNMMNSZESV-UHFFFAOYSA-N | [2][3] |

Physical Properties

The physical properties of this compound are dictated by its branched, non-polar structure. The branching reduces the surface area available for intermolecular van der Waals forces compared to its linear isomer, n-undecane, resulting in a lower boiling point.

| Property | Value | Source(s) |

| Boiling Point | 168-168.4 °C | [4][5] |

| Melting Point | -57.06 °C (Estimated) | [5] |

| Density | 0.7396 g/cm³ | [5] |

| Refractive Index | 1.4154 | [5] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic profile can be accurately predicted based on established principles of NMR and mass spectrometry for alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. Protons on adjacent carbons will exhibit splitting. The nine protons of the C2-gem-dimethyl groups and the C1 methyl group will appear as a singlet in the highly shielded upfield region (approx. 0.8-0.9 ppm). The methylene and methine protons will produce overlapping multiplets in the 1.2-1.4 ppm range. The ethyl group's methyl protons will appear as a triplet, while its methylene protons will be a quartet.

-

¹³C NMR Spectroscopy : Due to the molecule's 11 carbon atoms being in chemically non-equivalent environments, the proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals. The quaternary C2 carbon would appear as a weak signal around 30-35 ppm. The methyl carbons would be found furthest upfield (10-30 ppm), followed by the methylene carbons (20-40 ppm), and the chiral methine carbon (C4) would be further downfield.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive fragmentation, often making the molecular ion peak (M⁺) weak or absent. The fragmentation is driven by the formation of the most stable carbocations.

For this compound, the molecular ion peak would be at m/z = 156. The most significant fragmentation pathway involves the loss of a bulky alkyl group to form a stable tertiary or secondary carbocation. The cleavage adjacent to the quaternary C2 carbon is highly favored, leading to the loss of a tert-butyl group (•C(CH₃)₃, 57 Da), resulting in a prominent peak at m/z = 99. Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the C4 position, yielding a peak at m/z = 127.

Caption: Predicted EI-MS fragmentation of this compound.

Chemical Reactivity and Stability

As a saturated alkane, this compound is generally unreactive. Its C-C and C-H bonds are strong and non-polar, making it resistant to acids, bases, and most mild oxidizing and reducing agents. Its reactivity is primarily confined to high-energy processes such as combustion and free-radical halogenation.[7]

Combustion

In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon dioxide and water, a highly exothermic reaction that is fundamental to its application in fuels. C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat

Free-Radical Halogenation

In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism.[7] The reaction proceeds through initiation, propagation, and termination steps. Halogenation of this compound would yield a mixture of monochlorinated isomers, with the substitution selectivity favoring the tertiary hydrogen at the C4 position due to the greater stability of the resulting tertiary radical intermediate.

Sources

- 1. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. 2,2-dimethyl-4-ethylheptane [chemicalbook.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

An In-Depth Technical Guide to 4-Ethyl-2,2-dimethylheptane

Abstract: This technical guide provides a comprehensive overview of 4-Ethyl-2,2-dimethylheptane, a branched-chain alkane. The document details its chemical identity, physicochemical properties, plausible synthetic pathways, and expected analytical characteristics. Furthermore, it explores potential industrial applications based on the structural attributes of branched alkanes and outlines critical safety and handling protocols essential for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this specific hydrocarbon.

Chemical Identity and Structural Elucidation

This compound is a saturated hydrocarbon belonging to the alkane family.[1] Its structure consists of a seven-carbon heptane backbone with three alkyl substituents: two methyl groups at the second carbon position and an ethyl group at the fourth.

1.1. Nomenclature and Identification

-

Synonyms: While less common, systematic variations may be encountered.

The IUPAC name is derived following standardized rules: the longest carbon chain (heptane) is identified as the parent chain, and the substituents are named and numbered to give the lowest possible locants.[4]

1.2. Molecular Structure

The structural arrangement of this compound is key to its physical and chemical properties. The presence of a quaternary carbon at the C2 position (a neopentyl-like arrangement) and a chiral center at the C4 position introduces steric hindrance and potential for stereoisomerism.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of alkanes are dictated by the nature and strength of intermolecular van der Waals forces. Increased branching, as seen in this molecule, tends to lower the boiling point compared to its straight-chain isomer (n-undecane) due to a reduction in surface area available for intermolecular contact.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [2][3][5] |

| Molecular Formula | C₁₁H₂₄ | [2][3][5] |

| CAS Number | 62016-46-0 | [2][3] |

| Boiling Point | Data not widely available; estimated to be in the range of 170-190 °C | SpringerMaterials[3] |

| XLogP3 | 5.4 | PubChem[5] |

| Physical State | Liquid at standard temperature and pressure (presumed) | General Alkane Properties |

| Density | Data not widely available; estimated to be ~0.75 g/cm³ | Comparison with isomers |

Synthesis and Manufacturing Insights

While specific industrial synthesis routes for this compound are not publicly detailed, its structure lends itself to established organometallic and catalytic methodologies used for producing custom-branched alkanes. A plausible laboratory-scale synthesis could involve a Grignard reaction, which offers precise control over carbon-carbon bond formation.

3.1. Conceptual Synthesis Protocol: Grignard Reaction

This protocol describes a two-step conceptual pathway. Step 1: Grignard Reagent Formation. Preparation of a propylmagnesium halide Grignard reagent from a propyl halide. Step 2: Nucleophilic Addition. Reaction of the Grignard reagent with a suitable ketone, such as 2,2-dimethyl-4-heptanone, followed by a dehydration/hydrogenation sequence or a direct substitution reaction to yield the target alkane.

Caption: Conceptual workflow for the synthesis of this compound.

Predicted Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic techniques is indispensable. Based on the molecule's structure, the following spectral characteristics can be predicted:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key features would include:

-

A sharp singlet integrating to 9H for the three equivalent methyl groups at the C2 position (-C(CH₃)₃), shifted upfield.

-

Overlapping multiplets in the 0.8-1.5 ppm range corresponding to the various methylene (-CH₂-) and methyl (-CH₃) protons of the propyl and ethyl groups.

-

A distinct multiplet for the single proton at the chiral C4 position (-CH-).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 11 distinct signals (assuming the chiral center resolves all carbons uniquely). Noteworthy signals include:

-

A quaternary carbon signal for C2.

-

Multiple signals in the aliphatic region corresponding to the different methyl, methylene, and methine carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely result in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 156 would be observed. Prominent fragment ions would arise from the cleavage of C-C bonds, particularly at the highly substituted C2 and C4 positions, leading to the loss of methyl (loss of 15) and ethyl (loss of 29) radicals.

Potential Applications and Industrial Relevance

While specific applications for this compound are not widely documented, its properties as a highly branched C11 alkane suggest its utility in several areas, analogous to other isomers.[6]

-

Fuel Additives: Highly branched alkanes are prized components of gasoline.[6] Their structures resist auto-ignition (knocking), leading to higher octane ratings. This compound could serve as a blending component in high-performance fuels to enhance combustion efficiency.[6]

-

Solvents: Due to its nonpolar nature and liquidity over a broad temperature range, it could function as a specialty solvent in industrial applications for dissolving oils, fats, and other nonpolar substances.[6]

-

Chemical Intermediate: It can serve as a precursor or building block in the synthesis of other organic compounds.[6]

Safety, Handling, and Hazard Management

As a flammable liquid hydrocarbon, this compound requires strict adherence to safety protocols. Data from similar alkanes, such as dimethylheptane, indicate significant hazards.[7][8][9]

6.1. Hazard Identification

-

Physical Hazards: Flammable liquid and vapor.[7][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8]

-

Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[7][9] Inhalation of high concentrations of vapor may cause respiratory irritation and central nervous system depression.[8] Prolonged skin contact may cause irritation.[8]

-

Environmental Hazards: While specific data is unavailable, it should be prevented from entering drains and waterways as it is not readily biodegradable.[9][10]

6.2. Recommended Handling and PPE

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]

Caption: Standard safety workflow for handling flammable liquid hydrocarbons.

6.3. First Aid Measures

-

If Inhaled: Remove the person to fresh air.[7]

-

If on Skin: Immediately remove contaminated clothing and rinse the skin with plenty of water.[7][9]

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician.[7]

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Chem Service. (2017, September 11). Safety Data Sheet - 2,2-Dimethylheptane.

- Chemsrc. (2025, August 26). 4-ethyl-2-methylheptane | CAS#:52896-88-5.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information (NCBI). (n.d.). (4S)-4-ethyl-2,2-dimethylheptane. PubChem Compound Database.

- TCI America. (2005, February 7). 2,4-Dimethylheptane Material Safety Data Sheet.

- Chemsrc. (2025, September 20). 4-ethyl-2,4-dimethylheptane | CAS#:61868-25-5.

- Stenutz, R. (n.d.). 4-ethyl-2-methylheptane.

- Wikipedia. (n.d.). Alkane.

- National Council of Educational Research and Training (NCERT). (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- Unacademy. (n.d.). Nomenclature of Organic Compounds.

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unacademy.com [unacademy.com]

- 5. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

4-Ethyl-2,2-dimethylheptane molecular weight

An In-depth Technical Guide to the Molecular Weight of 4-Ethyl-2,2-dimethylheptane

Abstract

This guide provides a comprehensive analysis of the molecular weight of this compound, a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of molecular weight determination, presents a detailed, step-by-step protocol for its calculation, and contextualizes its importance in scientific applications. By integrating theoretical principles with data from authoritative chemical databases, this guide serves as a self-validating reference for understanding this fundamental chemical property.

Molecular Identity and Structure of this compound

This compound is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms linked by single bonds. Its systematic name precisely describes its molecular architecture. The name is deconstructed as follows:

-

Heptane : This is the parent chain, indicating a continuous chain of seven carbon atoms.[1]

-

2,2-dimethyl : Two methyl (-CH₃) groups are attached to the second carbon atom of the heptane backbone.[1]

-

4-ethyl : A single ethyl (-CH₂CH₃) group is attached to the fourth carbon atom of the chain.[1]

This specific arrangement of atoms leads to the definitive molecular formula for this compound: C₁₁H₂₄ .[2][3][4] This formula is the cornerstone for calculating the molecular weight.

Caption: 2D representation of the carbon skeleton of this compound.

The Principle of Molecular Weight Calculation

The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of all its constituent atoms. The atomic weight of an element, as found on the periodic table, is a weighted average of the masses of its naturally occurring isotopes.[5][6] This value is crucial because it provides the mass of one mole of the substance in grams ( g/mol ), a unit fundamental to stoichiometry and solution chemistry.

The determination of a molecule's molecular weight is not merely an academic exercise. In a laboratory setting, it is a critical parameter for:

-

Stoichiometric Calculations : Ensuring correct reactant ratios in chemical synthesis.

-

Analytical Chemistry : Identifying compounds via mass spectrometry and determining the molar concentrations of solutions.

-

Drug Development : Understanding the physicochemical properties of a potential drug molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol for Molecular Weight Determination

This section provides a systematic workflow for calculating the molecular weight of this compound. This protocol is a self-validating system, as its result can be cross-referenced with empirical data from leading chemical databases.

Caption: Workflow for calculating the molecular weight of a chemical compound.

Step 1: Identify the Molecular Formula

As established, the molecular formula is C₁₁H₂₄ .[2][3][4] This indicates that one molecule of the compound contains 11 carbon atoms and 24 hydrogen atoms.

Step 2: Determine Standard Atomic Weights

To ensure accuracy, we utilize the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Source |

| Carbon | C | ~12.011 | [6][7][8] |

| Hydrogen | H | ~1.008 | [9][10][11] |

Note: These values are weighted averages of the natural isotopic abundances of the elements.

Step 3: Calculate the Total Mass Contribution of Each Element

The total mass for each element is found by multiplying its atomic weight by the number of atoms present in the molecule.

-

Total Mass of Carbon = 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Total Mass of Hydrogen = 24 atoms × 1.008 g/mol = 24.192 g/mol

Step 4: Sum the Elemental Masses

The molecular weight of the compound is the sum of the total masses of its constituent elements.

-

Molecular Weight of C₁₁H₂₄ = 132.121 g/mol + 24.192 g/mol = 156.313 g/mol

Data Summary and Verification

The calculated molecular weight can be verified against values published in authoritative chemical databases. This comparison serves to confirm the accuracy of our calculation.

| Parameter | Calculated Value | Database Value (NIST) | Database Value (PubChem) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.313 g/mol | 156.3083 g/mol | 156.31 g/mol |

The calculated value of 156.313 g/mol shows excellent agreement with the values of 156.31 g/mol and 156.3083 g/mol reported by PubChem and the National Institute of Standards and Technology (NIST), respectively.[2][4][12] The minor difference is attributable to the number of significant figures used for the atomic weights in the calculation.

Conclusion

The molecular weight of this compound is definitively established as approximately 156.31 g/mol . This value, derived from its molecular formula (C₁₁H₂₄) and the standard atomic weights of carbon and hydrogen, is a cornerstone for any quantitative research involving this compound. Its accurate determination is essential for procedural integrity in chemical synthesis, analytical measurement, and the broader field of drug discovery and development, ensuring that experimental results are both reproducible and reliable.

References

- National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

- IUPAC Commission on Isotopic Abundances and

- Various Authors.

- Various Authors.

- Westfield State University.

- Chemistry For Everyone. What Is The Atomic Weight Of Carbon?. YouTube. [Link]

- National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen.

- McGraw Hill. Hydrogen. AccessScience. [Link]

- Wikipedia. Hydrogen. [Link]

- BYJU'S. Carbon. [Link]

- National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Carbon.

- Chemister.ru. This compound. [Link]

- National Center for Biotechnology Information. (4S)-4-ethyl-2,2-dimethylheptane.

- National Center for Biotechnology Information. This compound.

- Brainly. What is the structure of this compound?. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing "4-Ethyl-2,2-dimethylheptane": A Technical Guide to IUPAC Nomenclature Verification

For Immediate Release

[City, State] – In the precise world of chemical sciences, the unambiguous naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a detailed analysis of the proposed name "4-Ethyl-2,2-dimethylheptane," demonstrating the rigorous application of IUPAC nomenclature rules to arrive at the correct and universally recognized name for the molecule . This document is intended for researchers, scientists, and drug development professionals who rely on accurate chemical communication.

The Imperative of Systematic Nomenclature

In research and development, particularly within the pharmaceutical and materials science sectors, the ability to precisely identify a chemical compound is fundamental. The IUPAC nomenclature system was established to create a standardized and logical method for naming compounds, ensuring that a given name corresponds to a single, unique structure. Adherence to these rules is not merely a matter of convention but a critical component of scientific integrity and reproducibility. An incorrectly named compound can lead to confusion, flawed experimental replication, and potential safety issues.

Initial Structural Hypothesis from the Proposed Name

The name "this compound" suggests a specific molecular architecture. Let's deconstruct this name to visualize the proposed structure:

-

Parent Chain: "heptane" indicates a continuous chain of seven carbon atoms.

-

Substituents:

-

"4-Ethyl" suggests an ethyl group (-CH₂CH₃) is attached to the fourth carbon of the heptane chain.

-

"2,2-dimethyl" indicates that two methyl groups (-CH₃) are attached to the second carbon of the heptane chain.

-

Based on this, we can draw a preliminary structure:

Rigorous Application of IUPAC Rules: A Step-by-Step Verification

To validate the proposed name, we must systematically apply the core principles of IUPAC nomenclature for alkanes.

Rule 1: Identification of the Longest Continuous Carbon Chain (The Parent Chain)

The first and most crucial step is to identify the longest continuous chain of carbon atoms in the molecule.[1][2][3] This chain forms the basis of the parent name. Let's examine all possible continuous chains in our hypothesized structure:

-

Chain A (the "heptane" chain): The horizontal chain has 7 carbon atoms.

-

Chain B: Starting from the ethyl group and continuing to the end of the main chain, we can trace a longer path.

Let's trace Chain B:

Tracing this path reveals a continuous chain of eight carbon atoms. Since this is longer than the seven-carbon chain, the correct parent alkane is octane , not heptane.[3] This finding immediately indicates that "this compound" is an incorrect IUPAC name.

The logical workflow for identifying the parent chain is illustrated below:

Caption: Workflow for Parent Chain Identification

Rule 2: Numbering the Parent Chain

Once the parent chain is identified, it must be numbered. Numbering should start from the end that gives the substituents the lowest possible locants (positions).[1][4][5] This is often referred to as the "lowest locant rule" or the "first point of difference rule".[6][7]

Let's number our 8-carbon (octane) chain from both ends:

Numbering from left to right:

In this direction, we have substituents at positions 2, 2, and 4. The locant set is (2, 2, 4).

Numbering from right to left:

In this direction, the substituents are at positions 5, 7, and 7. The locant set is (5, 7, 7).

To determine the correct numbering, we compare the locant sets at the first point of difference.[6][7] Comparing (2, 2, 4) and (5, 7, 7), the first number in the first set (2) is lower than the first number in the second set (5). Therefore, the correct numbering is from left to right.

Rule 3: Identifying and Naming the Substituents

With the parent chain correctly numbered, we can now identify and name the substituents:

-

At position 2, there are two methyl (-CH₃) groups.

-

At position 4, there is one methyl (-CH₃) group.

Since there are three identical methyl groups, we use the prefix "tri-".[5][8]

Rule 4: Assembling the Final IUPAC Name

The final step is to assemble the name in the correct order:

-

List substituents alphabetically: Since all our substituents are methyl groups, this step is straightforward. If there were different substituents, they would be listed alphabetically, ignoring prefixes like "di-", "tri-", etc.[8]

-

Prefix with locants: The locants for the three methyl groups are 2, 2, and 4.

-

Append the parent name: The parent name is "octane".

Combining these elements, the correct IUPAC name is 2,2,4-Trimethyloctane .

The process of assembling the final IUPAC name is visualized in the following diagram:

Caption: Final IUPAC Name Assembly

Quantitative Data Summary

| Parameter | "this compound" (Incorrect) | 2,2,4-Trimethyloctane (Correct) |

| Parent Chain Length | 7 | 8 |

| Parent Alkane Name | Heptane | Octane |

| Substituent Locants | 2, 2, 4 | 2, 2, 4 |

| Substituent Names | Dimethyl, Ethyl | Trimethyl |

Conclusion: The Importance of a Systematic Approach

The analysis clearly demonstrates that "this compound" is an incorrect IUPAC name. The primary error in the proposed name lies in the incorrect identification of the parent chain. By rigorously following the IUPAC rules, we have determined the correct name to be 2,2,4-Trimethyloctane .

This exercise underscores the necessity of a systematic and rule-based approach to chemical nomenclature. For professionals in research and drug development, a deep understanding and correct application of these principles are essential for clear communication, data integrity, and the overall advancement of science.

References

- 3.4: Naming Alkanes - Chemistry LibreTexts.

- Alphabetising substituents - University of Calgary.

- Naming Branched Alkanes | Chemistry - Study.com.

- How to name organic compounds using the IUPAC rules.

- 2.2: Nomenclature of Alkanes - Chemistry LibreTexts.

- Nomenclature of Alkanes | MCC Organic Chemistry - Lumen Learning.

- IUPAC Alkane Nomenclature Rules in a Nutshell - St. Olaf College.

- IUPAC Nomenclature of Alkanes, Alkenes and Alkynes - BYJU'S.

- Explain the longest chain rule and the smallest number class 11 chemistry CBSE - Vedantu.

- IUPAC naming - No Brain Too Small.

- Naming Alkanes - ChemTalk.

- Iupac Rules and Practice Sheet With Answers 1 PDF - Scribd.

- Naming Organic Compounds - Branched Chain Alkanes - YouTube.

- IUPAC nomenclature of organic chemistry - Wikipedia.

- IUPAC nomenclature: "Smallest sum of locants"? - Chemistry Stack Exchange.

- Brief Guide to the Nomenclature of Organic Chemistry - IUPAC.

- IUPAC naming Branched Alkanes, Haloalkanes, and Complex Naming - YouTube.

- Nomenclature rules - University of Calgary.

- 3.4 Naming Alkanes - Organic Chemistry | OpenStax.

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

- (4S)-4-ethyl-2,2-dimethylheptane - PubChem.

- R-0.2.4 Other terms used in these recommendations - ACD/Labs.

- This compound | C11H24 | CID 19985550 - PubChem.

- This compound - the NIST WebBook.

- 4-ethyl-2,4-dimethylheptane - the NIST WebBook.

- 1. Identify the correct IUPAC name,(a) 2,2-Dimethyl-4-ethylheptane.(b) 5-Ethyl-2-methyl hexane.(c) - Brainly.in.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 4. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. IUPAC Rules [chem.uiuc.edu]

An In-depth Technical Guide to 4-Ethyl-2,2-dimethylheptane: Structure, Stereochemistry, and Synthetic Considerations

This document provides a comprehensive analysis of the branched alkane, 4-Ethyl-2,2-dimethylheptane. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of properties. It delves into the causality behind its structural features, explores its stereochemical nuances, presents a robust framework for its hypothetical synthesis and characterization, and contextualizes its potential utility as a molecular scaffold in modern chemical research.

Part 1: Core Molecular Identity and Physicochemical Profile

A molecule's identity is the foundation of its function. For this compound, its specific arrangement of atoms dictates its physical behavior and chemical reactivity.

Nomenclature and Structural Definition

The IUPAC name, this compound, precisely describes its structure. The molecule is built upon a seven-carbon parent chain, or "heptane" backbone.[1] This backbone is decorated with three alkyl substituents: two methyl (-CH₃) groups located at the second carbon (C2) and one ethyl (-CH₂CH₃) group at the fourth carbon (C4).[1] The numbering of the chain originates from the end closest to the most substituted carbon, in this case, the C2 bearing the two methyl groups.

The molecular formula for this alkane is C₁₁H₂₄.[2][3] It is one of 159 structural isomers of undecane, the straight-chain alkane with the same formula, highlighting the immense structural diversity achievable with a relatively small number of carbon atoms.[4]

Caption: 2D Skeletal Structure of this compound.

Key Physicochemical Data

The physical properties of this compound are characteristic of a moderately sized, branched alkane. Its branching lowers the efficiency of intermolecular packing compared to its linear isomer, n-undecane, which typically results in a lower boiling point.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 62016-46-0 | NIST WebBook[5] |

| Molecular Formula | C₁₁H₂₄ | PubChem[3] |

| Molecular Weight | 156.31 g/mol | PubChem[3][6] |

| Boiling Point | ~168.4 °C | ChemDB[2], ChemicalBook[7] |

| InChIKey | BJOUMNMMNSZESV-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CCCC(CC)CC(C)(C)C | PubChem[3] |

Part 2: Stereochemistry - The Hidden Dimension of Structure

For drug development professionals, understanding stereochemistry is not optional; it is fundamental. The spatial arrangement of atoms can dramatically alter a molecule's interaction with chiral biological targets like enzymes and receptors.

The Chiral Center at C4

Close inspection of the structure reveals that the carbon atom at position 4 (C4) is a stereocenter. It is bonded to four different groups: a hydrogen atom, a propyl group (-CH₂CH₂CH₃), an ethyl group (-CH₂CH₃), and a neopentyl-like fragment (-CH₂C(CH₃)₃). Consequently, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (4R)-4-ethyl-2,2-dimethylheptane and (4S)-4-ethyl-2,2-dimethylheptane.[6]

The synthesis of this molecule without chiral control would result in a racemic mixture (a 50:50 mix of both enantiomers). In a pharmaceutical context, it is crucial to separate and evaluate each enantiomer independently, as one may be therapeutically active while the other could be inactive or even responsible for adverse effects.

Caption: The two enantiomers of this compound.

Part 3: A Framework for Synthesis and Structural Verification

While this specific molecule is not a common commercial product, a robust synthetic route can be designed from first principles of organic chemistry. A self-validating protocol requires not only a sound synthetic plan but also a rigorous analytical workflow to confirm the identity and purity of the final product.

Proposed Retrosynthetic Pathway and Protocol

A logical approach to constructing the C4 stereocenter involves the alkylation of a suitable nucleophile. A Grignard reaction provides a classic and reliable method. The synthesis can be envisioned by disconnecting the bond between C4 and the propyl group.

Caption: Retrosynthetic analysis for this compound.

Hypothetical Step-by-Step Synthesis Protocol:

-

Preparation of the Ketone Precursor (4,4-dimethyl-2-hexanone):

-

Rationale: This step constructs the carbon skeleton minus the final propyl group.

-

Procedure: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and anhydrous diethyl ether. Add a solution of neopentyl chloride in diethyl ether dropwise to initiate the formation of the neopentyl Grignard reagent. In a separate flask, cool a solution of cadmium chloride in anhydrous THF to 0°C and slowly add the prepared Grignard reagent to form the organocadmium reagent. Finally, add propionyl chloride dropwise to the organocadmium reagent. The reaction is quenched with a saturated ammonium chloride solution, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is purified via vacuum distillation.

-

-

Grignard Reaction to Form the Tertiary Alcohol:

-

Rationale: This key step forms the C-C bond at the C4 position.

-

Procedure: Prepare propylmagnesium bromide from 1-bromopropane and magnesium in anhydrous THF. Cool a solution of the purified 4,4-dimethyl-2-hexanone in anhydrous THF to 0°C. Add the propylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the disappearance of the ketone. Quench carefully with saturated ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Deoxygenation of the Tertiary Alcohol:

-

Rationale: The final step is to remove the hydroxyl group to yield the target alkane. A Barton-McCombie deoxygenation is a reliable method.

-

Procedure: Dissolve the tertiary alcohol from the previous step in anhydrous toluene. Add a catalytic amount of AIBN (azobisisobutyronitrile) and an excess of tributyltin hydride. Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC). Cool the mixture, remove the toluene under reduced pressure, and purify the resulting alkane by column chromatography on silica gel to remove tin byproducts.

-

Analytical Verification Workflow

Confirmation of the final product's structure is non-negotiable. A multi-pronged analytical approach ensures trustworthiness.

| Technique | Expected Result & Rationale |

| ¹H NMR | Complex spectrum. Expect multiple overlapping multiplets in the 0.8-1.5 ppm range. A distinct singlet around 0.9 ppm corresponding to the nine equivalent protons of the two methyl groups at C2 (-C(CH₃)₃). The methine proton at C4 would be a multiplet, likely heavily overlapped. |

| ¹³C NMR | Expect 11 distinct signals for the 11 carbon atoms. The quaternary carbon at C2 would appear as a low-intensity signal around 30-35 ppm. The chiral C4 carbon would appear around 40-45 ppm. Other signals would correspond to the various CH, CH₂, and CH₃ groups in the molecule. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z = 156. Key fragmentation patterns would include the loss of a methyl group (M-15, m/z = 141), an ethyl group (M-29, m/z = 127), and a propyl group (M-43, m/z = 113). A prominent peak at m/z = 57 corresponds to the stable tert-butyl cation, a hallmark of the 2,2-dimethyl moiety. |

| IR Spectroscopy | The spectrum will be simple, dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of O-H (~3300 cm⁻¹) or C=O (~1715 cm⁻¹) stretches would confirm the success of the final deoxygenation step. |

Part 4: Context and Potential Applications in Research

While this compound has no large-scale industrial applications, its structural motifs are highly relevant in medicinal chemistry and materials science.

-

As a Lipophilic Scaffold: The highly branched, non-polar nature of this molecule makes it an excellent scaffold for occupying hydrophobic pockets in protein active sites. In drug design, such fragments are often used to improve a compound's membrane permeability and oral bioavailability. The tert-butyl group, in particular, is a common feature used to confer metabolic stability.

-

Inert Solvent & Excipient Potential: Saturated hydrocarbons are chemically inert and have low toxicity. While not studied for this specific isomer, related branched and semifluorinated alkanes are being investigated as novel drug carriers and excipients, particularly for ophthalmic or pulmonary delivery where biocompatibility and specific physical properties are paramount.[8] The chirality of this compound could be exploited to create chiral environments for formulations or as a chiral solvent for asymmetric synthesis.

Conclusion

This compound is more than a simple alkane; it is a chiral molecule whose structure presents interesting challenges and opportunities in stereoselective synthesis and analytical characterization. Its relevance to the pharmaceutical sciences lies not in its direct application, but in the properties conferred by its constituent parts: a chiral center for stereospecific interactions and a branched, lipophilic framework for modulating the pharmacokinetic properties of larger, more complex molecules. This guide provides the foundational knowledge for researchers to synthesize, analyze, and intelligently incorporate this structure into advanced research programs.

References

- Brainly. (2018). What is the structure of this compound?

- ChemDB. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19985550, this compound. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141766481, (4S)-4-ethyl-2,2-dimethylheptane. PubChem.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Löbler, M., Stauber, R., & Penzkofer, A. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central.

- Faiz, S. (n.d.). pharmaceutical application of alkanesdocx. Slideshare.

- Wikipedia. (n.d.). Alkane.

Sources

- 1. brainly.com [brainly.com]

- 2. This compound [chemister.ru]

- 3. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-dimethyl-4-ethylheptane [chemicalbook.com]

- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of Undecane (C11H24) Isomers

Introduction

Undecane, a saturated alkane with the molecular formula C11H24, exists as 159 structural isomers.[1][2][3] While sharing the same chemical formula, these isomers exhibit distinct three-dimensional arrangements of their constituent atoms. This structural diversity is not merely a chemical curiosity; it gives rise to a spectrum of physical properties that are of profound importance to researchers, scientists, and drug development professionals. In fields ranging from materials science to pharmacology, the isomers of undecane serve as critical components in solvents, lubricants, and as reference standards in analytical chemistry.[1][4]

The utility of a specific isomer is intrinsically linked to its physical characteristics, such as its boiling point, melting point, density, and viscosity. These properties are governed by the nature and magnitude of intermolecular van der Waals forces. The degree of branching and the overall molecular symmetry are the primary structural features that modulate these forces.[1] An increase in branching typically leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This, in turn, weakens the van der Waals forces, resulting in lower boiling points. Conversely, molecular symmetry plays a crucial role in the solid state; highly symmetric molecules can pack more efficiently into a crystal lattice, leading to higher melting points.[1]

This guide provides a comprehensive exploration of the physical properties of a selection of C11H24 isomers. It delves into the causal relationships between molecular structure and physical behavior, presents quantitative data for comparison, and details the rigorous experimental protocols required for their accurate determination.

I. Boiling Point: The Influence of Molecular Branching

The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. For nonpolar alkanes like the isomers of undecane, these forces are exclusively London dispersion forces. The greater the surface area of a molecule, the more extensive these interactions can be, requiring more energy (a higher temperature) to transition from the liquid to the gaseous phase.

The fundamental principle is that increased branching leads to a decrease in boiling point . As alkyl chains are rearranged from a linear to a more branched structure, the molecule becomes more compact and sphere-like. This diminishes the available surface area for intermolecular contact, thereby weakening the dispersion forces and lowering the boiling point. This trend is clearly observable in the data presented below.

Comparative Boiling Point Data for Selected C11H24 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196 |

| 2-Methyldecane | 6975-98-0 | 189.3 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 |

| 4-Methyldecane | 2847-72-5 | 188.7 |

| 5-Methyldecane | 13151-35-4 | 186.1 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 |

Source: BenchChem[1]

The data clearly illustrates that the linear n-undecane possesses the highest boiling point. The introduction of a single methyl branch, as seen in the methyldecane isomers, results in a significant drop in boiling point. Further branching, as in 2,3-dimethylnonane, continues this trend.

Diagram: Effect of Branching on Boiling Point

Caption: Relationship between increased molecular branching and boiling point.

Experimental Protocol: Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[5]

-

Apparatus Setup:

-

Place approximately 0.5 mL of the undecane isomer into a small test tube.

-

Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.

-

Clamp the test tube securely within a heating block on a hot plate stirrer.

-

Position a thermometer using a clamp so that the bulb is approximately 1 cm above the liquid's surface. This ensures the temperature of the vapor, not the liquid, is measured.

-

-

Heating and Observation:

-

Turn on the stirrer to provide gentle agitation.

-

Begin heating the block. Observe the sample for the onset of boiling (bubble formation).

-

Watch for a ring of condensing vapor (refluxing liquid) to form on the walls of the test tube. The thermometer bulb must be positioned at the level of this reflux ring for an accurate reading.

-

-

Data Recording:

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[5]

-

Record the temperature.

-

To ensure accuracy, allow the apparatus to cool and repeat the determination.

-

II. Melting Point: A Tale of Symmetry and Packing

The melting point is the temperature at which a substance transitions from a solid to a liquid. This property is influenced not only by the magnitude of intermolecular forces but also by the efficiency with which molecules can pack into a crystalline lattice. A more ordered and tightly packed lattice requires more energy to disrupt.

For C11H24 isomers, greater molecular symmetry often leads to a higher melting point , even if the molecule is highly branched. A symmetrical molecule can fit more readily into a crystal lattice, maximizing intermolecular interactions and resulting in a more stable solid structure. This can sometimes counteract the effect of reduced surface area that lowers the boiling point.

Comparative Melting Point Data for Selected C11H24 Isomers

| Isomer Name | CAS Number | Melting Point (°C) | Notes |

| n-Undecane | 1120-21-4 | -26 | |

| 3-Methyldecane | 13151-34-3 | -92.9 | |

| 5-Methyldecane | 13151-35-4 | -57.06 | Estimated |

| 2,3-Dimethylnonane | 2884-06-2 | -57.06 | Estimated |

Source: BenchChem[1]

The data shows that the linear n-undecane has a relatively high melting point compared to the branched isomers. The introduction of branching disrupts the regular packing, generally leading to a lower melting point. However, highly symmetrical, compact isomers (not listed in this limited dataset) can exhibit unusually high melting points.

Experimental Protocol: Melting Point Determination (Capillary Method)

This is the most common method for determining the melting point of a solid organic compound.[6][7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Sample Preparation:

-

Ensure the sample is completely dry and, if necessary, crush it into a fine powder on a watch glass.

-

Press the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the tube on a hard surface, or drop it down a long glass tube, to compact the sample into the bottom. The sample height should be 2-3 mm.[8]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus.

-

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[8]

-

For an accurate measurement, allow the apparatus to cool, then heat rapidly to about 20°C below the approximate melting point.

-

Decrease the heating rate to about 1-2°C per minute.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded melting point should be reported as a range between these two temperatures.

-

III. Density: A Measure of Molecular Compactness

Density is defined as the mass of a substance per unit volume.[9] For isomers, differences in density arise from how efficiently the molecules can pack together in the liquid state. While trends are not as pronounced as with boiling points, more branched, compact isomers can sometimes exhibit slightly different densities compared to their linear counterparts.

Comparative Density Data for Selected C11H24 Isomers

| Isomer Name | CAS Number | Density (g/cm³ at 20°C) |

| n-Undecane | 1120-21-4 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 0.737 |

| 3-Methyldecane | 13151-34-3 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 0.741 |

| 5-Methyldecane | 13151-35-4 | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 0.7438 |

Source: BenchChem[1]

Experimental Protocol: Density Determination of a Liquid

This protocol uses standard laboratory equipment to determine density by measuring mass and volume directly.[9][10]

-

Mass Measurement:

-

Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.

-

Alternatively, record the mass of the empty graduated cylinder.

-

-

Volume Measurement:

-

Carefully add a specific volume of the undecane isomer to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[10]

-

-

Combined Mass Measurement:

-

Place the graduated cylinder containing the liquid on the balance and record the total mass.

-

-

Calculation:

-

If the balance was tared, the recorded mass is the mass of the liquid.

-

If the mass of the empty cylinder was recorded, subtract this from the total mass to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[9]

-

Repeat the measurement two more times and calculate the average density to improve precision.[10]

-

IV. Viscosity: Resistance to Flow

Viscosity is a measure of a fluid's internal resistance to flow. It is highly dependent on the strength of intermolecular forces and the shape of the molecules.[11][12] For alkanes, longer, linear chains can become more easily entangled than compact, branched isomers, which can lead to higher viscosity. However, the specific interactions between branched molecules can also influence this property. The viscosity of n-undecane at 25°C is approximately 1.098 mPa·s.[13]

Experimental Protocol: Viscosity Determination (Ostwald Viscometer)

This method determines the relative viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid with a known viscosity (e.g., water).[12][14]

-

Apparatus Preparation:

-

Thoroughly clean and dry the Ostwald viscometer.

-

-

Reference Liquid Measurement:

-

Using a pipette, introduce a precise volume of the reference liquid (e.g., distilled water) into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.

-

Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

-

Repeat this measurement at least three times and calculate the average flow time (t₁).

-

-

Sample Liquid Measurement:

-

Clean and dry the viscometer.

-

Repeat the entire procedure from step 2 using the same volume of the undecane isomer to determine its average flow time (t₂).

-

-

Calculation:

-

The relative viscosity (η₁) of the sample can be calculated using the following formula, where η₂ is the known viscosity of the reference liquid, and d₁ and d₂ are the densities of the sample and reference liquid, respectively.[12] η₁ / η₂ = (d₁ * t₁) / (d₂ * t₂)

-

Integrated Experimental Workflow for Isomer Characterization

The comprehensive characterization of an unknown C11H24 isomer requires a logical sequence of purification and analysis. The following workflow outlines a standard approach.

Caption: A logical workflow for the purification and physical characterization of a C11H24 isomer.

Conclusion

The 159 structural isomers of undecane provide a textbook example of structure-property relationships in organic chemistry.[1] The physical properties of each isomer—boiling point, melting point, density, and viscosity—are not arbitrary but are direct consequences of its unique molecular architecture. The degree of branching and molecular symmetry dictates the strength and nature of intermolecular van der Waals forces, which in turn govern these macroscopic properties. For professionals in drug development and materials science, a thorough understanding and accurate measurement of these properties are indispensable for selecting the appropriate isomer for a given application, whether as a non-polar solvent, a reference standard, or a component in a complex formulation. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of these fundamental chemical compounds.

References

- Wikipedia. (n.d.). List of isomers of undecane.

- Japanese Pharmacopoeia. (n.d.). Viscosity Determination / General Tests - 104.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- JoVE. (2020, March 26). Boiling Points - Concept.

- University of Calgary. (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations.

- tec-science. (2020, April 4). Experimental determination of viscosity (viscometer).

- Wikiwand. (n.d.). List of isomers of undecane.

- Stenutz. (n.d.). 3,3-diethylheptane.

- National Institute of Standards and Technology. (n.d.). Decane, 3-methyl-.

- Stenutz. (n.d.). 3-methyldecane.

- National Center for Biotechnology Information. (n.d.). 2-Methyldecane. PubChem.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- National Institute of Standards and Technology. (n.d.). Decane, 3-methyl-.

- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-.

- CUNY Bronx Community College. (n.d.). MEASUREMENT OF DENSITY.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- Wikimedia Commons. (2021, May 22). File:2-Methyldecane-2D-structure.svg.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Gazi University. (n.d.). 1A. VISCOSITY MEASUREMENTS.

- NMPPDB. (n.d.). 2-methyldecane (Decane, 2-methyl-).

- University of Technology. (n.d.). Exp.4 Determination the Viscosity of Liquids.

- PubChemLite. (n.d.). 3-methyldecane (C11H24).

- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Undecane.

- National Institute of Standards and Technology. (n.d.). 3,3-diethylheptane.

- Wikipedia. (n.d.). Undecane.

- Chem-Supply. (n.d.). Undecane (C11H24) properties.

- National Center for Biotechnology Information. (n.d.). 3-Methyldecane. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,3-Diethylheptane. PubChem.

- YouTube. (2022, March 26). Determination of Viscosity by Ostwald Viscometer.

- YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity.

- National Center for Biotechnology Information. (n.d.). 3,3-Diethyl-2,5-dimethylheptane. PubChem.

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment.

- Human Metabolome Database. (2012, September 12). Showing metabocard for 2-Methyldecane (HMDB0039000).

- National Institute of Standards and Technology. (n.d.). 3,3-diethylheptane.

- Texas Commission on Environmental Quality. (2017, August 16). n-Decane: 124-18-5 Other 74 Isomers - Development Support Document.

- National Center for Biotechnology Information. (n.d.). Undecane. PubChem.

- FooDB. (2010, April 8). Showing Compound Undecane (FDB004982).

- IndiaMART. (n.d.). Undecane (C11H24) High Purity 99% Available at Attractive Prices.

- National Institute of Standards and Technology. (n.d.). Undecane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gazi.edu.tr [gazi.edu.tr]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

4-Ethyl-2,2-dimethylheptane thermodynamic stability

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-2,2-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of alkanes is a cornerstone of organic chemistry, with profound implications for reaction kinetics, product distributions, and the intrinsic energy of molecules. Highly branched alkanes, such as this compound, exhibit unique stability profiles governed by a complex interplay of structural and electronic factors. This technical guide provides a comprehensive exploration of the thermodynamic stability of this compound, a representative highly substituted acyclic alkane. We delve into the theoretical underpinnings of alkane stability, focusing on steric hindrance, conformational analysis, and hyperconjugation. In the absence of extensive experimental thermochemical data for this specific molecule, this guide presents robust, field-proven protocols for both the experimental determination of enthalpy of combustion via bomb calorimetry and the computational prediction of enthalpy of formation using high-accuracy composite quantum chemical methods. These methodologies are detailed to provide researchers with the practical framework necessary to assess the thermodynamic landscape of complex organic molecules.

Introduction: The Principle of Thermodynamic Stability in Alkanes

In the realm of chemical thermodynamics, stability refers to the relative energy level of a compound. A more thermodynamically stable compound possesses a lower potential energy and, consequently, a less negative (or more positive) standard enthalpy of formation (ΔHf°). For isomeric alkanes, which share the same molecular formula but differ in their atomic arrangement, differences in thermodynamic stability arise primarily from their structural variations.

It is a well-established principle that branched alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This enhanced stability is often reflected in a lower heat of combustion (ΔHc°); when comparing isomers, the one that releases less energy upon complete combustion is the more stable one, as it started from a lower energy state.[3][4]

The stability of branched alkanes is attributed to several factors:

-

Bond Strength: The intrinsic strength of C-C and C-H bonds contributes to the overall stability.

-

Steric Hindrance: The spatial arrangement of bulky alkyl groups can introduce strain, destabilizing the molecule. However, in some cases, branching can alleviate other strains.[1]

-

Hyperconjugation: The delocalization of electrons from C-H σ-bonds to adjacent empty or partially filled orbitals can stabilize the molecule.[2]

-

Electrostatic and Dispersion Forces: Intramolecular forces play a subtle but significant role in the overall energy of a conformer.[5][6]

This guide focuses on This compound (C11H24)[7], a chiral branched alkane, as a case study for evaluating these principles.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Maestro Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. worldoftest.com [worldoftest.com]

- 5. G3(MP2)B3 Theory [schulz.chemie.uni-rostock.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Branched Alkanes in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of branched alkanes in organic solvents, designed for researchers, scientists, and professionals in drug development and chemical industries. Moving beyond simple heuristics, this document delves into the fundamental principles, quantitative data, and experimental methodologies that govern the dissolution of these ubiquitous nonpolar molecules.

The Energetics of Dissolution: A Tale of Intermolecular Forces

The solubility of one substance in another is fundamentally governed by the thermodynamics of mixing, encapsulated in the Gibbs free energy change (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The adage "like dissolves like" is a simplified expression of this thermodynamic reality, where the enthalpy of mixing (ΔH_mix) is minimized when the intermolecular forces of the solute and solvent are similar in nature and magnitude.[1][2]

Alkanes, being nonpolar hydrocarbons, exhibit only weak van der Waals forces, specifically London dispersion forces.[2][3] The dissolution of an alkane in an organic solvent involves the disruption of these forces between alkane molecules and between solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules.[1][2]

-

Breaking Solute-Solute Bonds (ΔH₁ > 0): Energy is required to overcome the van der Waals attractions between the branched alkane molecules.

-

Breaking Solvent-Solvent Bonds (ΔH₂ > 0): Energy is needed to create a "cavity" in the solvent by disrupting the intermolecular forces holding the solvent molecules together.

-

Forming Solute-Solvent Bonds (ΔH₃ < 0): Energy is released when new van der Waals forces are established between the branched alkane and solvent molecules.

The overall enthalpy of mixing is the sum of these energy changes (ΔH_mix = ΔH₁ + ΔH₂ + ΔH₃). In the case of branched alkanes and nonpolar or weakly polar organic solvents, the energy required to break the existing interactions is comparable to the energy released by forming new ones. This results in a small ΔH_mix, and the positive entropy of mixing (ΔS_mix), which arises from the increased randomness of the system, drives the dissolution process.[2][3]

The Impact of Branching: A Matter of Shape and Surface Area

While all alkanes are nonpolar, the degree of branching in their molecular structure has a significant influence on their physical properties, including their solubility. This is primarily due to the effect of branching on the efficiency of molecular packing and the total surface area available for intermolecular interactions.

Compared to their linear isomers, branched alkanes have a more compact, spherical shape.[4] This increased sphericity reduces the surface area of contact between adjacent molecules, leading to weaker overall London dispersion forces.[4] Consequently, less energy is required to separate the branched alkane molecules (lower ΔH₁), which can favor solubility.

However, the compact shape of branched alkanes can also influence how well they fit into the structure of a solvent. While branching weakens solute-solute interactions, it can also affect the solute-solvent interactions (ΔH₃). The overall effect on solubility will depend on the interplay of these factors and the specific nature of the solvent. A recent study has shown that branching in the molecular structure of high molecular weight hydrocarbons can significantly enhance their solubility in carbon dioxide.[5]

Caption: Comparison of intermolecular forces between linear and branched alkanes.

Quantifying Solubility: The Hildebrand Solubility Parameter

A more quantitative approach to predicting solubility is the use of the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED). The CED represents the energy required to completely separate a unit volume of molecules from their neighbors.[6] The principle is that liquids with similar Hildebrand solubility parameters are likely to be miscible.

δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²

Where:

-

ΔH_v is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature

-

V_m is the molar volume

The following table provides Hildebrand solubility parameters for some branched alkanes and common organic solvents.

| Compound | Hildebrand Solubility Parameter (MPa¹ᐟ²) |

| Branched Alkanes | |

| Isobutane | 13.9 |

| Isooctane (2,2,4-Trimethylpentane) | 14.1 |

| 2,3-Dimethylbutane | 14.3 |

| Organic Solvents | |

| n-Hexane | 14.9 |

| Toluene | 18.2 |

| Acetone | 20.2 |

| Ethanol | 26.0 |

| Water | 47.8 |

Data compiled from various sources. Exact values may vary slightly depending on the source and experimental conditions.

As the table illustrates, the solubility parameters of branched alkanes are very similar to that of nonpolar solvents like n-hexane, predicting high solubility or miscibility. As the polarity of the solvent increases (e.g., toluene, acetone, ethanol), the difference in solubility parameters becomes larger, suggesting lower solubility. The vast difference between the solubility parameters of alkanes and water explains their immiscibility.

Quantitative Solubility Data of Branched Alkanes

While many branched alkanes are miscible with nonpolar organic solvents, meaning they are soluble in all proportions, obtaining precise quantitative solubility data can be crucial for specific applications. The following table summarizes available quantitative and qualitative solubility data for isooctane (2,2,4-trimethylpentane), a common branched alkane, in various organic solvents.

| Solvent | Chemical Formula | Solubility of Isooctane (2,2,4-Trimethylpentane) | Temperature (°C) | Reference(s) |

| Acetone | C₃H₆O | Miscible | 25 | [7] |

| Benzene | C₆H₆ | Miscible | 25 | [7] |

| Carbon Tetrachloride | CCl₄ | Miscible | 25 | [7] |

| Chloroform | CHCl₃ | Miscible | 25 | [7] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | 25 | [7] |

| Ethanol | C₂H₅OH | Partially Miscible | 25 | [8] |

| n-Heptane | C₇H₁₆ | Miscible | 25 | [7] |

| Toluene | C₇H₈ | Miscible | 25 | [7] |

| Water | H₂O | 2.4 mg/L | 25 | [9] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating a surplus of the solute with the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Branched alkane (solute)

-

Organic solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and appropriate glassware for dilutions

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation of the Supersaturated Solution: Add an excess amount of the branched alkane to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct second phase of the undissolved alkane is crucial.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker or water bath. Agitate the mixture vigorously for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation of the excess, undissolved alkane.

-

Sampling: Carefully withdraw a known volume or weight of the clear, saturated solvent phase (the supernatant) using a calibrated pipette. It is critical to avoid disturbing the undissolved alkane layer.

-

Filtration (Optional but Recommended): To ensure that no micro-droplets of the undissolved alkane are included in the sample, it is advisable to filter the collected aliquot through a chemically resistant syringe filter (e.g., PTFE).

-

Sample Preparation for Analysis: Accurately dilute the collected aliquot with a known volume of the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of the branched alkane.

-

Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the branched alkane in the original saturated solution. This value represents the solubility at the experimental temperature.

Causality Behind Experimental Choices and Self-Validation

-

Use of Excess Solute: Ensures that the solution becomes saturated and that the equilibrium lies between the dissolved and undissolved states.

-

Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, moving beyond potentially faster but less stable kinetically-formed solutions.

-

Careful Sampling and Filtration: Prevents the accidental inclusion of undissolved solute, which would lead to an overestimation of solubility.

-

Instrumental Analysis: Provides a precise and accurate measurement of the solute concentration in the saturated solution. The use of a pre-calibrated instrument ensures the trustworthiness of the quantitative data.

Conclusion

The solubility of branched alkanes in organic solvents is a complex interplay of intermolecular forces, molecular geometry, and the thermodynamics of mixing. While the general principle of "like dissolves like" provides a useful qualitative guide, a deeper understanding requires consideration of factors such as the impact of branching on van der Waals forces and the use of quantitative tools like the Hildebrand solubility parameter. For precise and reliable data, the shake-flask method remains the definitive experimental approach. The information and protocols presented in this guide offer a robust framework for researchers and scientists to understand, predict, and measure the solubility of branched alkanes in their work.

References

- Lange's Handbook of Chemistry, 17th Edition. (2023). McGraw-Hill.

- Avdeef, A. (2012).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- IUPAC-NIST Solubility Data Series. (n.d.).

- TutorChase. (n.d.). How does branching in alkanes affect their boiling points?

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.

- Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes.

- PubChem. (n.d.). 2,2,4-Trimethylpentane.

- IUPAC-NIST Solubilities Database. (n.d.). Ethanol with 2,2,4-Trimethylpentane (isooctane) and Water.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.

- Unacademy. (n.d.). Solubility of Alkanes.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- Kobayashi, K., & Firoozabadi, A. (2023). Branching in molecular structure enhancement of solubility in CO2. Proceedings of the National Academy of Sciences, 120(47), e2312236120.

Sources

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oit.edu [oit.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. dl.icdst.org [dl.icdst.org]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

discovery and history of undecane isomers

An In-depth Technical Guide to the Discovery and History of Undecane Isomers

A Foreword for the Modern Scientist

The study of undecane (C₁₁H₂₄) and its isomers is a journey into the heart of organic chemistry's foundational principles. For the contemporary researcher in materials science or drug development, understanding this history is not a mere academic exercise. It is an exploration of the very concepts of molecular diversity and structure-property relationships that underpin our daily work. The 159 structural isomers of undecane, each sharing the same molecular formula but possessing a unique three-dimensional architecture, offer a compelling microcosm of the challenges and triumphs in chemical identification and synthesis.[1][2][3][4][5] This guide eschews a conventional chronological report, instead weaving together the historical context, the theoretical underpinnings, and the practical analytical workflows that define our understanding of these deceptively simple molecules.

Part 1: The Genesis of Isomerism - A Conceptual Revolution

The story of undecane's isomers begins long before the molecule itself was a focus of intense study. The intellectual groundwork was laid in the early 19th century, a period of profound transformation in chemical thought.

Challenging Vitalism: The Wöhler Synthesis